ZM 226600

概述

描述

ZM 226600 是一种化学化合物,以其作为 ATP 敏感钾离子通道开放剂的作用而闻名。 其 EC50 值为 500 纳摩尔,主要用于科学研究,以研究其对钾离子通道和膀胱活性的影响 .

科学研究应用

ZM 226600 有几个科学研究应用,包括:

化学: 用于研究钾离子通道的性质和行为。

生物学: 研究其对细胞活动的,特别是膀胱组织的影响。

医学: 探索其在治疗膀胱过度活动和其他泌尿生殖系统疾病方面的潜在治疗应用。

工业: 用于开发新药,以及作为药物发现中的研究工具 .

作用机制

ZM 226600 通过打开 ATP 敏感钾离子通道来发挥作用。这种作用导致细胞膜超极化,降低细胞兴奋性。 该化合物靶向钾离子通道,特别是膀胱组织中的那些通道,并调节其活性以抑制膀胱自发收缩 .

生化分析

Biochemical Properties

ZM 226600 plays a significant role in biochemical reactions, particularly as a potent Kir6 (KATP) channel opener . It interacts with the ATP-sensitive potassium channels, leading to their opening . The nature of these interactions is primarily through binding at the molecular level .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of ATP-sensitive potassium channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to ATP-sensitive potassium channels, leading to their opening . This action can result in changes in gene expression and enzyme activity, contributing to its cellular effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a potassium channel opener . Detailed information about any enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.

准备方法

合成路线和反应条件

ZM 226600 的合成涉及 4-苯磺酰苯胺与 3,3,3-三氟-2-羟基-2-甲基丙酰氯的反应。该反应通常在有机溶剂如二氯甲烷中,在三乙胺等碱的存在下进行。 然后使用重结晶或色谱等标准技术纯化产物 .

工业生产方法

This compound 的工业生产方法没有得到广泛的记录,但合成可能遵循与实验室制备类似的路线,并针对规模、产量和纯度进行了优化。 该化合物通常以固体形式生产,并储存在低温下以保持稳定性 .

化学反应分析

反应类型

ZM 226600 会经历各种化学反应,包括:

还原: 还原反应可以改变 this compound 中存在的官能团。

常用试剂和条件

涉及 this compound 的反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 反应条件通常涉及控制温度和惰性气氛,以防止不必要的副反应 .

主要产物

从涉及 this compound 的反应中形成的主要产物取决于所用反应条件和试剂。 例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇 .

相似化合物的比较

类似化合物

克罗马卡林: 另一种钾离子通道开放剂,具有类似的效果,但化学结构不同。

匹那西地尔: 以其血管扩张作用和钾离子通道开放特性而闻名。

米诺地尔: 一种著名的钾离子通道开放剂,主要用于其血管扩张作用.

独特性

ZM 226600 在对 ATP 敏感钾离子通道的高效力和选择性方面独树一帜。 与其他一些钾离子通道开放剂不同,它不表现出抗雄激素特性,并且对膀胱组织具有更靶向的影响,使其成为泌尿生殖系统研究中的宝贵工具 .

生物活性

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, commonly referred to as ZM 226600, is a compound that has garnered attention for its potential biological activities, particularly as an androgen receptor modulator and ATP-sensitive potassium channel opener. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄F₃NO₄S

- Molecular Weight : 373.35 g/mol

- CAS Number : 147695-92-9

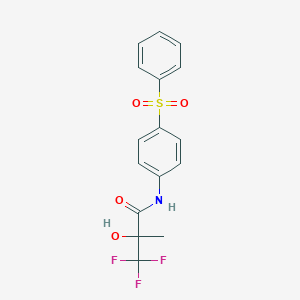

The compound features a trifluoromethyl group and a benzenesulfonyl moiety, contributing to its unique chemical properties. Its structure is illustrated below:

| Feature | Description |

|---|---|

| Functional Groups | Trifluoromethyl, Hydroxyl, Amide, Sulfonyl |

| Solubility | Soluble in DMSO and ethanol |

Androgen Receptor Modulation

This compound has been identified as a selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues. This selectivity is crucial for therapeutic applications in conditions like prostate cancer.

- EC50 Value : The effective concentration (EC50) of this compound is reported to be approximately 0.5 μM, indicating its potency in biological systems.

ATP-Sensitive Potassium Channel Opening

The compound also acts as an agonist for ATP-sensitive potassium channels (KATP channels). Activation of these channels influences cellular excitability and membrane potential.

- Mechanism : By opening KATP channels, this compound can inhibit spontaneous contractions in bladder tissues, suggesting potential applications in treating bladder overactivity and related urogenital disorders .

In Vitro Studies

- Binding Affinity : this compound has demonstrated significant binding affinity to androgen receptors at low nanomolar concentrations. This characteristic supports its role as a potential therapeutic agent in hormone-related conditions .

- Cellular Effects : In studies involving bladder smooth muscle cells, this compound effectively reduced spontaneous contractions, highlighting its utility in managing overactive bladder syndrome.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| S-23 | Trifluoromethyl group and hydroxyl substituent | Selective androgen receptor modulation |

| Bicalutamide | Amide bond and aromatic rings | Established anti-androgen drug |

| Flutamide | Similar amide structure with different substituents | Widely used anti-androgen therapy |

The distinct combination of trifluoromethyl and sulfonyl functionalities in this compound may confer unique therapeutic advantages over these similar compounds.

Applications in Research and Medicine

This compound is primarily utilized in scientific research to explore its effects on potassium channels and hormonal pathways. Its potential applications include:

- Therapeutic Development : Investigated for treatment strategies targeting prostate cancer and bladder disorders.

- Pharmacological Research : Used as a tool in drug discovery to understand the modulation of KATP channels and androgen receptors.

属性

IUPAC Name |

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXQHHFAKVTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967829 | |

| Record name | N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-71-6 | |

| Record name | N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ZM 226600?

A1: this compound acts as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. [, ] While its precise mechanism is not fully elucidated in these papers, KATP channel openers typically bind to the sulfonylurea receptor (SUR) subunit of the channel, inducing a conformational change that leads to channel opening. This opening allows potassium ions to flow out of the cell, hyperpolarizing the cell membrane and reducing cellular excitability. [, ]

Q2: Which KATP channel subtype does this compound preferentially target?

A2: Research suggests that this compound exhibits selectivity for the Kir6.1/SUR2B KATP channel subtype. [] This subtype is found in vascular smooth muscle, including that of the bladder. [, ] This selectivity is noteworthy as it may contribute to the compound's potential therapeutic effects on overactive bladder.

Q3: What are the observed effects of this compound on human detrusor muscle?

A3: In studies using isolated human detrusor muscle strips, this compound demonstrated a significant inhibitory effect on electrically-generated contractions. [] This suggests that this compound, through its action on KATP channels, can reduce the contractility of the bladder muscle. This finding supports its potential for treating conditions like overactive bladder where excessive muscle contractions are problematic.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。